5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile
Description
5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile is an organic compound with a complex structure that includes two 4-methylphenyl groups attached to a pyrazine ring
Properties
IUPAC Name |
5,6-bis(4-methylanilino)pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6/c1-13-3-7-15(8-4-13)23-19-20(24-16-9-5-14(2)6-10-16)26-18(12-22)17(11-21)25-19/h3-10H,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHJPJWFBKIDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(N=C2NC3=CC=C(C=C3)C)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile typically involves palladium-catalyzed cross-coupling reactions. One efficient method for its preparation is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated pyrazine derivative in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazine derivatives and amine compounds .
Scientific Research Applications
5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in the context of anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby reducing tumor growth .
Comparison with Similar Compounds
5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile can be compared with other similar compounds, such as:
5,6-Bis[(4-methoxyphenyl)amino]pyrazine-2,3-dicarbonitrile: This compound has methoxy groups instead of methyl groups, which can affect its reactivity and biological activity.
5,6-Bis[(4-chlorophenyl)amino]pyrazine-2,3-dicarbonitrile: The presence of chlorine atoms can enhance the compound’s electron-withdrawing properties, influencing its chemical behavior.
5,6-Bis[(4-nitrophenyl)amino]pyrazine-2,3-dicarbonitrile: The nitro groups can significantly alter the compound’s electronic properties and its interactions with biological targets.
These comparisons highlight the uniqueness of 5,6-Bis[(4-methylphenyl)amino]pyrazine-2,3-dicarbonitrile in terms of its specific substituents and their impact on the compound’s properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
